2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
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Overview
Description
2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a complex organic compound with a unique structure that combines a chromenone core with a tert-butylphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting the chromenone core with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group on the chromenone core is replaced with a methoxy group using methyl iodide and a base such as potassium carbonate.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetic acid moiety, using reagents like sodium methoxide or sodium hydroxide.
Esterification: The acetic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts like sulfuric acid, forming esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Esterification: Sulfuric acid as a catalyst with alcohols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Methoxy derivatives or substituted acetic acids.
Esterification: Esters of the acetic acid moiety.
Scientific Research Applications
2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or as an antioxidant.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) or the expression of inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenyl derivatives: Compounds with similar tert-butylphenyl groups but different core structures.
Chromenone derivatives: Compounds with the chromenone core but different substituents.
Acetic acid derivatives: Compounds with the acetic acid moiety but different aromatic groups.
Uniqueness
2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is unique due to its specific combination of a chromenone core, a tert-butylphenyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[7-[(4-tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5/c1-14-18-10-11-20(15(2)22(18)29-23(27)19(14)12-21(25)26)28-13-16-6-8-17(9-7-16)24(3,4)5/h6-11H,12-13H2,1-5H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPOXEWPNXKWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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